Neuraminidase-IN-5

Description

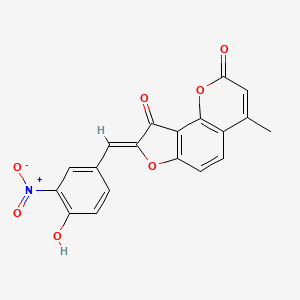

Structure

3D Structure

Properties

Molecular Formula |

C19H11NO7 |

|---|---|

Molecular Weight |

365.3 g/mol |

IUPAC Name |

(8Z)-8-[(4-hydroxy-3-nitrophenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,9-dione |

InChI |

InChI=1S/C19H11NO7/c1-9-6-16(22)27-19-11(9)3-5-14-17(19)18(23)15(26-14)8-10-2-4-13(21)12(7-10)20(24)25/h2-8,21H,1H3/b15-8- |

InChI Key |

GWNWFWWGBSKDLJ-NVNXTCNLSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=C/C4=CC(=C(C=C4)O)[N+](=O)[O-])/O3 |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])O3 |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Neuraminidase Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Neuraminidase-IN-5" is not available in the public domain as of November 2025. This guide will therefore focus on the well-characterized mechanisms of neuraminidase inhibitors as a class, with specific data and protocols provided for a representative potent inhibitor, Neuraminidase-IN-9 , to illustrate the principles of action and evaluation for this therapeutic category. This information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action of Neuraminidase Inhibitors

Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new particles binds to sialic acid receptors on the host cell, causing the virions to remain tethered to the cell surface. The viral neuraminidase (NA) enzyme is crucial for the release of these progeny virions. NA is a glycoside hydrolase that cleaves the glycosidic linkages of terminal sialic acid residues from the host cell's glycoproteins and the newly formed virions themselves.[1][2][3][4] This enzymatic action allows the newly assembled viruses to be released, preventing their aggregation and facilitating the spread of infection to neighboring cells.[3]

Neuraminidase inhibitors are competitive inhibitors that mimic the natural substrate of the NA enzyme, sialic acid. By binding with high affinity to the active site of the neuraminidase enzyme, these inhibitors block its catalytic activity. Consequently, the cleavage of sialic acid is prevented, trapping the progeny virions on the surface of the infected cell and halting their spread.

Quantitative Data Summary for Neuraminidase-IN-9

The inhibitory potency of Neuraminidase-IN-9, a novel 1,2,3-triazole oseltamivir derivative, has been quantified against various influenza A virus subtypes. This compound is designed to target not only the active site but also the 430-cavity of the influenza virus neuraminidase, contributing to its potent inhibitory activity. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Influenza A Subtype | IC50 (µM) |

| H5N1 | 0.12 |

| H5N2 | 0.049 |

| H5N6 | 0.16 |

Data extracted from Ju H, et al.

Signaling Pathways in Influenza Virus Infection

While neuraminidase inhibitors act directly on the viral enzyme, it is important to understand the cellular signaling pathways that are modulated during an influenza virus infection, as the virus often exploits these for its replication. Key pathways include:

-

NF-κB Pathway: This pathway is often activated during viral infection, leading to the production of pro-inflammatory cytokines.

-

PI3K/Akt Pathway: This pathway is involved in cell survival and can be manipulated by the virus to prevent apoptosis of the host cell, thereby maximizing viral replication.

-

MAPK Pathway: This pathway is also implicated in the cellular response to viral infection and can influence viral replication.

The primary mechanism of neuraminidase inhibitors, however, does not directly involve the modulation of these host cell signaling pathways. Their action is extracellular, preventing the release and spread of newly formed virions.

Caption: Influenza virus lifecycle and the point of intervention for neuraminidase inhibitors.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro inhibitory activity of a compound against the neuraminidase enzyme.

Materials:

-

Neuraminidase-IN-9 or other test compounds

-

Recombinant influenza virus neuraminidase (e.g., from H5N1, H5N2, or H5N6)

-

MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

-

Stop Solution: 0.14 M NaOH in 83% ethanol

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of test concentrations.

-

Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a predetermined optimal concentration.

-

Assay Setup: In a 96-well plate, add 50 µL of the diluted test compound to each well. Add 50 µL of the diluted enzyme solution to each well. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction: Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer. Add 50 µL of the MUNANA working solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Fluorescence Reading: Read the fluorescence on a fluorometer at the specified wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Cell-Based Antiviral Assay (CPE Reduction)

This assay evaluates the ability of a compound to inhibit influenza virus replication in a cell culture model by observing the reduction in cytopathic effect (CPE).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., H5N1, H5N2, or H5N6)

-

Neuraminidase-IN-9 or other test compounds

-

Cell culture medium (e.g., DMEM)

-

TPCK-treated trypsin

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom, white-walled plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.

-

Compound Dilutions: Prepare serial dilutions of the test compound in serum-free cell culture medium.

-

Infection and Treatment:

-

Wash the confluent cell monolayer with PBS.

-

Add 100 µL of the diluted test compound to the appropriate wells. Include a no-drug control.

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of TPCK-treated trypsin. Include a no-virus control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.

-

Quantification of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: Read the luminescence on a luminometer.

-

Data Analysis: Calculate the percent protection from CPE for each concentration of the test compound and determine the 50% effective concentration (EC50).

Conclusion

Neuraminidase inhibitors represent a cornerstone of anti-influenza therapy. By targeting a critical step in the viral lifecycle—the release of progeny virions—these drugs effectively curtail the spread of infection. The development of novel inhibitors like Neuraminidase-IN-9, which may target additional pockets on the enzyme surface, holds promise for enhanced potency and for combating the emergence of drug-resistant strains. The standardized experimental protocols outlined in this guide are essential for the continued discovery and evaluation of new and effective neuraminidase inhibitors.

References

- 1. Neuraminidase - Wikipedia [en.wikipedia.org]

- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Neuraminidase-IN-5 synthesis and chemical structure

An in-depth analysis of Neuraminidase-IN-16, a potent N-substituted oseltamivir derivative, is provided in this technical guide as no public data could be found for a compound designated "Neuraminidase-IN-5". This document details the synthesis, chemical properties, and biological activity of Neuraminidase-IN-16, offering valuable insights for researchers and professionals in drug development.

Quantitative Data Summary

The biological efficacy of Neuraminidase-IN-16 has been determined through various enzymatic and cell-based assays. The tables below summarize the key inhibitory and effective concentrations against several influenza virus strains.[1]

Table 1: Neuraminidase Inhibition (IC₅₀) [1]

| Neuraminidase Subtype | IC₅₀ (µM) |

| H5N1 | 0.031 |

| H5N8 | 0.15 |

| H1N1 | 0.25 |

| H3N2 | 0.60 |

| H5N1-H274Y (Resistant) | 0.63 |

| H1N1-H274Y (Resistant) | 10.08 |

Table 2: Anti-Influenza Virus Activity (EC₅₀) [1]

| Cell Line | Virus Strain | EC₅₀ (µM) |

| Chicken Embryo Fibroblast (CEF) | H5N1 | 2.10 ± 0.44 |

| H5N8 | 2.28 ± 0.67 | |

| Madin-Darby Canine Kidney (MDCK) | H1N1 | 0.20 ± 0.01 |

| H3N2 | 11.3 ± 2.5 |

Experimental Protocols

Synthesis of Neuraminidase-IN-16

The synthesis of Neuraminidase-IN-16 begins with commercially available oseltamivir phosphate and involves a key reductive amination step.

1. Synthesis of the Intermediate Aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde):

-

A Suzuki coupling reaction is performed with 4-bromo-3-fluorobenzaldehyde and cyclopent-1-en-1-ylboronic acid.[1]

-

This reaction is carried out in the presence of a palladium catalyst and a suitable base.[1]

-

The resulting aldehyde intermediate is purified using column chromatography.

2. Reductive Amination:

-

The free base of oseltamivir is reacted with the synthesized aldehyde intermediate.

-

Sodium triacetoxyborohydride serves as the reducing agent in a dichloromethane solvent.

3. Work-up and Purification:

-

The reaction is quenched, and the crude product is extracted.

-

The organic layers are combined, dried, and concentrated under reduced pressure.

-

The final product, Neuraminidase-IN-16, is purified by column chromatography, yielding a white solid.

Neuraminidase Inhibition Assay

This protocol outlines the procedure for determining the 50% inhibitory concentration (IC₅₀) of Neuraminidase-IN-16.

Reagent Preparation:

-

Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.

-

Substrate Solution: 100 µM MUNANA in assay buffer.

-

Stop Solution: 0.14 M NaOH in 83% ethanol.

Procedure:

-

Serial dilutions of Neuraminidase-IN-16 are prepared.

-

The diluted inhibitor is mixed with the neuraminidase enzyme and incubated.

-

The substrate solution is added to initiate the enzymatic reaction.

-

The reaction is incubated at 37°C.

-

The stop solution is added to terminate the reaction.

-

The fluorescence is measured to determine the extent of substrate cleavage.

-

The IC₅₀ value is calculated from the dose-response curve.

Anti-Influenza Virus Assay (Cytopathic Effect Assay)

This assay determines the effective concentration (EC₅₀) of Neuraminidase-IN-16 in a cell-based system.

Procedure:

-

Host cells (e.g., MDCK or CEF) are seeded in 96-well plates and grown to confluence.

-

The cells are infected with a specific influenza virus strain at a predetermined multiplicity of infection (MOI).

-

Immediately following infection, serial dilutions of Neuraminidase-IN-16 are added to the wells.

-

The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

The extent of the virus-induced cytopathic effect (CPE) is assessed after the incubation period.

-

The EC₅₀ value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.

Visualizations

Caption: Logical Synthesis Workflow for Neuraminidase-IN-16.

Caption: Experimental Workflow for Neuraminidase Inhibition Assay.

Caption: Influenza Virus Release and Inhibition by Neuraminidase Inhibitors.

References

Core Technical Guide: Discovery and Development of Neuraminidase-IN-9

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound specifically named "Neuraminidase-IN-5" did not yield publicly available information. This guide focuses on Neuraminidase-IN-9 , a novel and potent neuraminidase inhibitor, to provide an in-depth technical overview in the requested format. Neuraminidase-IN-9, also identified as compound 6l, is a 1,2,3-triazole oseltamivir derivative.[1]

Introduction

Influenza remains a significant global health threat, necessitating the continued development of effective antiviral therapeutics. The influenza virus neuraminidase (NA), a surface glycoprotein, is a crucial enzyme in the viral replication cycle.[2][3] It facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoproteins, thereby preventing viral aggregation and promoting the spread of infection.[4][5] This essential function makes neuraminidase a prime target for antiviral drug development. Neuraminidase inhibitors are a class of antiviral drugs designed to block the enzymatic activity of NA, thus halting the progression of the infection.

Neuraminidase-IN-9 is a novel, potent, and selective small molecule inhibitor of influenza neuraminidase. Its design as a 1,2,3-triazole oseltamivir derivative allows it to target the 430-cavity of the influenza virus neuraminidase in addition to the classical active site, contributing to its potent inhibitory activity. This guide provides a comprehensive overview of the discovery, mechanism of action, quantitative data, and experimental protocols related to Neuraminidase-IN-9.

Mechanism of Action

Neuraminidase-IN-9 functions as a competitive inhibitor of the neuraminidase enzyme. During the late stage of the viral life cycle, newly formed virions bud from the host cell membrane. The viral hemagglutinin (HA) on the surface of these virions binds to sialic acid receptors on the host cell, keeping the new virus particles tethered to the cell surface. Neuraminidase is responsible for cleaving these sialic acid residues, which allows for the release of the new virions and the subsequent infection of neighboring cells.

By mimicking the natural substrate, sialic acid, Neuraminidase-IN-9 binds with high affinity to the active site of the neuraminidase enzyme. This binding event blocks the cleavage of sialic acid, effectively trapping the progeny virions on the surface of the infected cell and preventing their spread.

Mechanism of action of Neuraminidase-IN-9.

Quantitative Data Summary

The inhibitory potency of Neuraminidase-IN-9 has been evaluated against various influenza A virus subtypes using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

| Influenza A Subtype | IC50 (µM) |

| H5N1 | 0.12 |

| H5N2 | 0.049 |

| H5N6 | 0.16 |

| Data extracted from the primary publication by Ju H, et al. |

Experimental Protocols

The discovery and development of neuraminidase inhibitors like Neuraminidase-IN-9 involve a series of key experiments to determine their efficacy and mechanism of action.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Materials:

-

Neuraminidase-IN-9

-

Recombinant influenza virus neuraminidase (e.g., from H5N1, H5N2, or H5N6)

-

MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid), 2.5 mM stock in dH2O

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

-

Stop Solution: 0.14 M NaOH in 83% ethanol

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Protocol:

-

Compound Preparation: Prepare a stock solution of Neuraminidase-IN-9 in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM).

-

Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a predetermined optimal concentration.

-

Assay Setup: In a 96-well plate, add the diluted enzyme to each well (except for blank controls). Add the various concentrations of Neuraminidase-IN-9 or control inhibitors. Include enzyme-only (no inhibitor) and blank (no enzyme, no inhibitor) controls.

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction: Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer. Add the MUNANA solution to all wells to initiate the reaction. Incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the Stop Solution to each well.

-

Data Acquisition: Read the fluorescence on a fluorometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the enzyme-only control. Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.

Workflow for the Neuraminidase Inhibition Assay.

This assay evaluates the ability of Neuraminidase-IN-9 to inhibit the cytopathic effect (CPE) of the influenza virus in a cell culture model.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

Influenza virus stock (e.g., H5N1, H5N2, or H5N6)

-

Neuraminidase-IN-9

-

TPCK-treated trypsin

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom, white-walled plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.

-

Compound Preparation: Prepare serial dilutions of Neuraminidase-IN-9 in serum-free cell culture medium.

-

Infection and Treatment:

-

When cells are confluent, wash the monolayer with PBS.

-

Add the diluted Neuraminidase-IN-9 to the appropriate wells. Include a no-drug control.

-

Infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, 0.01, in the presence of TPCK-treated trypsin. Include a no-virus control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.

-

Quantification of Cell Viability: Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a luminometer.

-

Data Analysis: Calculate the percent protection from CPE for each inhibitor concentration. Determine the 50% effective concentration (EC50) of Neuraminidase-IN-9, which is the concentration that inhibits the viral cytopathic effect by 50%.

Signaling Pathways in Influenza Virus Infection

Influenza virus infection is known to modulate several host cell signaling pathways to facilitate its replication, including the NF-κB, PI3K/Akt, and MAPK pathways. While neuraminidase inhibitors primarily act at the late stage of the viral life cycle (viral egress), the overall context of viral-host interactions is crucial for understanding the complete picture of infection and potential therapeutic interventions.

Signaling pathways involved in influenza infection.

Conclusion

The development of potent and specific neuraminidase inhibitors like Neuraminidase-IN-9 is a testament to the power of structure-based drug design. By targeting a critical step in the influenza virus life cycle, these inhibitors represent a cornerstone of anti-influenza therapy. The detailed experimental protocols and quantitative data provided in this guide offer a framework for the evaluation of novel neuraminidase inhibitors and contribute to the ongoing efforts to combat influenza worldwide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Neuraminidase-IN-5 in Influenza Virus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses continue to pose a significant global health threat, necessitating the ongoing development of novel antiviral therapeutics. The viral neuraminidase (NA) enzyme is a crucial surface glycoprotein that plays a pivotal role in the influenza virus life cycle, making it a prime target for antiviral drug design.[1][2][3] This technical guide focuses on the role and mechanism of action of a specific neuraminidase inhibitor, referred to herein as Neuraminidase-IN-5 (structurally related to the benzoic acid derivative NC-5), in the context of influenza virus replication. We will delve into its inhibitory activity, the experimental protocols used for its evaluation, and its place within the broader landscape of neuraminidase inhibitors.

The Critical Role of Neuraminidase in Influenza Virus Replication

The influenza virus replication cycle involves several stages, with neuraminidase activity being essential for the final steps.[4][5] After the virus enters a host cell and replicates, new progeny virions assemble and bud from the host cell membrane. These newly formed virions remain tethered to the cell surface via the interaction of their hemagglutinin (HA) protein with sialic acid receptors on the host cell.

Viral neuraminidase functions to cleave these terminal sialic acid residues from the host cell and the surface of the newly formed virions. This enzymatic activity is critical for:

-

Release of Progeny Virions: By severing the connection to the host cell, neuraminidase allows the newly synthesized viruses to be released and to infect neighboring cells, thus propagating the infection.

-

Prevention of Viral Aggregation: Neuraminidase also prevents the newly released virions from clumping together by removing sialic acids from the viral glycoproteins themselves.

-

Facilitating Viral Movement: In the respiratory tract, neuraminidase can help the virus move through the mucus layer to reach the underlying epithelial cells.

Given its indispensable role in viral propagation, inhibiting the function of neuraminidase is an effective strategy for controlling influenza virus infections.

This compound: Mechanism of Action

This compound, exemplified by the compound NC-5, acts as an inhibitor of the influenza virus neuraminidase. While the precise binding mode of NC-5 is still under investigation, it is understood to suppress the enzymatic activity of neuraminidase. By blocking the active site of the enzyme, this compound prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the surface of the infected cell and preventing their release. This effectively halts the spread of the virus to other cells.

The inhibitory effect of NC-5 has been demonstrated against both wild-type and oseltamivir-resistant strains of influenza A virus, suggesting it may have a distinct interaction with the enzyme's active site.

Quantitative Data for this compound (NC-5)

The antiviral activity of this compound (NC-5) has been quantified using both cell-based assays and enzymatic assays. The following tables summarize the available data.

| Influenza A Virus Strain | EC50 (µM) | Assay Type |

| A/FM/1/47 (H1N1) | 33.6 | Cell-based (CPE inhibition) |

| A/FM/1/47-H275Y (H1N1, oseltamivir-resistant) | 32.8 | Cell-based (CPE inhibition) |

| A/Beijing/32/92 (H3N2) | >160 | Cell-based (CPE inhibition) |

EC50 (50% effective concentration) is the concentration of the inhibitor that reduces the viral cytopathic effect (CPE) by 50%. Data extracted from a study on the benzoic acid derivative NC-5.

| Influenza A Virus Strain/NA Subtype | IC50 (µM) | Assay Type |

| H1N1 | >480 | Enzymatic (NA activity inhibition) |

| H3N2 | >480 | Enzymatic (NA activity inhibition) |

| H5N1 | >480 | Enzymatic (NA activity inhibition) |

| H7N9 | >480 | Enzymatic (NA activity inhibition) |

| H1N1-H275Y (oseltamivir-resistant) | >480 | Enzymatic (NA activity inhibition) |

| H7N9-R294K (oseltamivir-resistant) | >480 | Enzymatic (NA activity inhibition) |

IC50 (50% inhibitory concentration) is the concentration of the inhibitor that reduces the neuraminidase enzyme activity by 50%. The inhibition rate for all tested NAs was above 25% at 480 µM. Data extracted from a study on the benzoic acid derivative NC-5.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of neuraminidase inhibitors. The following are representative protocols for key experiments.

Neuraminidase Inhibition Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Materials:

-

This compound (or other inhibitor)

-

Recombinant influenza virus neuraminidase or purified virus

-

MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black, flat-bottom plates

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

-

Enzyme Preparation: Dilute the neuraminidase enzyme or virus to a concentration that gives a linear reaction rate over the assay period.

-

Assay Setup: In a 96-well plate, add the diluted inhibitor and the enzyme/virus solution. Include controls for 100% enzyme activity (no inhibitor) and background fluorescence (no enzyme).

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate at 37°C for 60 minutes.

-

Termination: Stop the reaction by adding the Stop Solution.

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Antiviral Assay (CPE Inhibition)

This assay assesses the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

-

This compound (or other inhibitor)

-

Influenza virus stock

-

Susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

-

Cell culture medium (e.g., DMEM)

-

TPCK-treated trypsin

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Dilute the influenza virus to a predetermined multiplicity of infection (MOI).

-

Infection and Treatment: Wash the cell monolayer with PBS. Add the diluted inhibitor to the appropriate wells. Infect the cells with the influenza virus in the presence of TPCK-treated trypsin. Include virus-only and no-virus controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.

-

Quantification of Cell Viability: Add a cell viability reagent to each well and measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent CPE inhibition for each inhibitor concentration and determine the EC50 value using non-linear regression analysis.

Visualizing Mechanisms and Workflows

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory action of this compound.

Caption: Mechanism of action of this compound in inhibiting influenza virus release.

Experimental Workflow for Neuraminidase Inhibition Assay

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Conclusion

This compound, as represented by the compound NC-5, demonstrates inhibitory activity against influenza A virus neuraminidase, including strains resistant to existing antiviral drugs. Its mechanism of action, centered on the blockade of viral release, underscores the continued importance of neuraminidase as a therapeutic target. The quantitative data and experimental protocols provided in this guide offer a framework for the further investigation and development of this and other novel neuraminidase inhibitors. As the influenza virus continues to evolve, a robust pipeline of antiviral agents with diverse mechanisms of action will be essential for future pandemic preparedness.

References

- 1. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 4. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Neuraminidase Inhibitor Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the computational methodologies used to model the binding of novel inhibitors to influenza neuraminidase, a crucial target for antiviral drug development. For the purpose of this guide, we will refer to a hypothetical novel inhibitor as "IN-5". The principles and protocols described herein are broadly applicable to the in silico analysis of any potential neuraminidase inhibitor.

Introduction to Neuraminidase as a Drug Target

Influenza A and B viruses are major global health concerns, and the surface glycoprotein neuraminidase (NA) is a key target for antiviral therapy.[1] NA is a sialidase enzyme that cleaves terminal sialic acid residues from host cell receptors and newly formed virions.[2][3] This enzymatic activity is essential for the release of progeny viruses from infected cells, preventing their aggregation and facilitating their spread.[2][4] By blocking the active site of NA, inhibitors can halt the viral replication cycle, making it a highly attractive target for drug design. Several approved antiviral drugs, such as Oseltamivir, Zanamivir, and Peramivir, function as neuraminidase inhibitors. However, the emergence of drug-resistant viral strains necessitates the continuous discovery of new and potent inhibitors.

In silico modeling plays a pivotal role in the rational design and screening of novel neuraminidase inhibitors. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict binding affinities, understand interaction mechanisms at a molecular level, and prioritize candidates for experimental validation.

Quantitative Data on Neuraminidase Inhibitor Binding

The binding affinity of an inhibitor to its target is a critical determinant of its potential efficacy. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), or the dissociation constant (Kₐ). Computational methods provide estimates of binding energy (e.g., kcal/mol), which correlate with these experimental values. Below is a summary of binding data for known inhibitors and computationally evaluated compounds, providing a benchmark for assessing novel candidates like IN-5.

| Compound/Inhibitor | Target Neuraminidase | Method | Binding Affinity/Score | Reference |

| Oseltamivir Carboxylate | H1N1 | Bioassay | IC₅₀ = 11.26 ± 2.79 nM | |

| Oseltamivir Carboxylate | H5N1 | Bioassay | IC₅₀ = 5.60 ± 1.65 nM | |

| Zanamivir | H5N1 (PDB: 2HTQ) | Molecular Docking (XP Score) | -10.168 kcal/mol | |

| Oseltamivir | H5N1 (PDB: 2HTQ) | Molecular Docking (XP Score) | -8.848 kcal/mol | |

| Compound Y-1 | NA (PDB: 2HU0) | Bioassay | IC₅₀ = 0.21 ± 0.04 µM | |

| Lead AN-329/10738021 | NA (PDB: 2HU0) | Bioassay | IC₅₀ = 1.92 µM | |

| Peptide P2 | H1N1 | Bioassay | IC₅₀ = 2.26 µM | |

| Peptide P2 | H5N1 | Bioassay | IC₅₀ = 1.46 µM | |

| Laninamivir | H7N9 | Molecular Docking | Superior binding energy to Oseltamivir | |

| Peramivir | H7N9 | Molecular Docking | Superior binding energy to Oseltamivir |

Methodologies for In Silico Modeling and Experimental Validation

A multi-step approach combining computational modeling and experimental validation is crucial for the successful identification of novel neuraminidase inhibitors.

This in vitro assay is a widely used method to determine the IC₅₀ value of a potential inhibitor by measuring the enzymatic activity of neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The NA enzyme cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor (e.g., IN-5) in an appropriate solvent (e.g., DMSO).

-

Create serial dilutions of the inhibitor in assay buffer (e.g., 50 mM MES buffer, pH 6.15, containing 150 mM NaCl and 10 mM CaCl₂).

-

Dilute the neuraminidase enzyme to a working concentration in the assay buffer.

-

Prepare the MUNANA substrate solution in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50 µL of each serially diluted inhibitor concentration. Include wells with buffer only as a negative control (100% activity) and a known inhibitor like Oseltamivir as a positive control.

-

Add 50 µL of the diluted neuraminidase enzyme to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

-

Data Analysis:

-

Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 365 nm, emission at 450 nm).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor's active site.

Protocol:

-

Receptor Preparation (Neuraminidase):

-

Obtain the 3D crystal structure of the target neuraminidase from the Protein Data Bank (PDB). A representative structure for H1N1 is PDB ID: 3TI5.

-

Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro), remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges) to the protein.

-

Define the binding site by creating a grid box that encompasses the key active site residues (e.g., Arg118, Asp151, Arg152, Glu276, Arg292, Arg371, Tyr406).

-

-

Ligand Preparation (Inhibitor IN-5):

-

Generate the 3D structure of the inhibitor IN-5 using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., SDF or MOL2).

-

Perform energy minimization of the ligand structure using a force field like MMFF94.

-

Define rotatable bonds and assign charges to the ligand atoms.

-

-

Docking Simulation:

-

Use a docking program like AutoDock Vina or Glide.

-

Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined grid box. A Lamarckian genetic algorithm is commonly used.

-

The program will score the resulting poses based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most probable binding mode.

-

-

Analysis:

-

Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between IN-5 and the neuraminidase active site residues.

-

Compare the predicted binding energy of IN-5 with that of known inhibitors to estimate its potential potency.

-

MD simulations provide insights into the dynamic behavior of the neuraminidase-inhibitor complex over time, offering a more realistic representation of the binding stability and conformational changes in a simulated physiological environment.

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the neuraminidase-IN-5 complex as the starting structure.

-

Parametrize the ligand (IN-5) by generating force field parameters using tools like the General Amber Force Field (GAFF) and calculating partial charges.

-

Place the complex in a periodic solvent box (e.g., a dodecahedron) filled with a water model like TIP3P. The box size should ensure a minimum distance (e.g., 16 Å) between the complex and the box edge.

-

Add counterions (e.g., Na⁺ or Cl⁻) to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system using the steepest descent algorithm to remove steric clashes.

-

Gradually heat the system to a target temperature (e.g., 310 K) under the NVT ensemble (constant number of particles, volume, and temperature) while restraining the protein and ligand.

-

Equilibrate the system's pressure under the NPT ensemble (constant number of particles, pressure, and temperature) to achieve the correct solvent density. This is often done in multiple steps with decreasing restraints.

-

-

Production Run:

-

Run the unconstrained MD simulation for a significant duration (e.g., 100-200 ns or longer) to sample the conformational space of the complex. Save snapshots (trajectories) at regular intervals for analysis.

-

-

Analysis:

-

Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex throughout the simulation.

-

Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions, such as hydrogen bonds, between IN-5 and neuraminidase.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex, providing a more accurate estimate of binding affinity than docking scores alone.

-

Visualizations of Key Pathways and Workflows

Diagrams created using Graphviz DOT language to illustrate critical processes.

References

Technical Whitepaper: Target Specificity and Selectivity of a Potent Neuraminidase Inhibitor

Compound: Oseltamivir (GS-4071) Target: Influenza Virus Neuraminidase (NA)

This document provides a detailed technical overview of the target specificity and selectivity of Oseltamivir, the active metabolite of the prodrug Oseltamivir Phosphate (Tamiflu®). It is intended for researchers, scientists, and drug development professionals working on influenza therapeutics.

Executive Summary

Oseltamivir is a potent and selective inhibitor of influenza A and B virus neuraminidases. Neuraminidase is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, thereby propagating the infection. Oseltamivir, a transition-state analog of sialic acid, binds to the highly conserved active site of the enzyme, effectively halting its function. This guide summarizes the quantitative inhibitory activity, selectivity profile, experimental methodologies used for its characterization, and the mechanistic role of neuraminidase in the viral life cycle.

Quantitative Inhibitory Activity

The inhibitory potency of Oseltamivir's active form, Oseltamivir Carboxylate (GS-4071), has been extensively evaluated against various influenza A and B strains. The data, typically presented as the half-maximal inhibitory concentration (IC50), demonstrates potent, low-nanomolar inhibition across multiple subtypes.

| Influenza Virus Strain/Subtype | Neuraminidase Subtype | IC50 (nM) | Assay Type | Reference |

| Influenza A/H1N1 (A/Texas/36/91) | N1 | 0.9 - 2.1 | Fluorometric Enzyme Inhibition Assay | |

| Influenza A/H3N2 (A/Victoria/3/75) | N2 | 0.5 - 1.2 | Fluorometric Enzyme Inhibition Assay | |

| Influenza B (B/Panama/45/90) | B | 4.0 - 7.9 | Fluorometric Enzyme Inhibition Assay | |

| Avian A/H5N1 (various) | N1 | 0.13 - 1.8 | Fluorometric Enzyme Inhibition Assay | |

| Avian A/H7N9 (various) | N9 | 0.5 - 2.0 | Fluorometric Enzyme Inhibition Assay | |

| Oseltamivir-Resistant H1N1 (H275Y) | N1 (mutated) | >300 | Fluorometric Enzyme Inhibition Assay |

Target Selectivity

Oseltamivir exhibits high selectivity for viral neuraminidases over human sialidases (also known as human neuraminidases), which is a critical factor for its favorable safety profile. Human sialidases (NEU1, NEU2, NEU3, NEU4) are involved in various endogenous cellular processes, and their inhibition could lead to toxicity.

| Enzyme Target | IC50 (μM) | Selectivity (Fold-Difference vs. Viral NA) | Reference |

| Influenza A/N1 Neuraminidase | 0.001 | - | |

| Human Sialidase (NEU1) | >1000 | >1,000,000x | |

| Human Sialidase (NEU2) | >1000 | >1,000,000x | |

| Human Sialidase (NEU3) | >1000 | >1,000,000x | |

| Human Sialidase (NEU4) | >1000 | >1,000,000x |

Mechanism of Action and Viral Life Cycle

Oseltamivir inhibits the final stage of the viral replication cycle. After a new virion is assembled and buds from the host cell membrane, it remains tethered to the cell surface via the interaction between viral hemagglutinin (HA) and sialic acid receptors. Neuraminidase is responsible for cleaving these sialic acid residues, releasing the virus and allowing it to infect other cells. Oseltamivir blocks this cleavage, causing viral particles to aggregate at the cell surface and preventing their release.

Caption: Influenza virus life cycle and the inhibitory action of Oseltamivir.

Experimental Protocols

5.1 Neuraminidase Enzyme Inhibition Assay (Fluorometric)

This protocol describes a standard method for determining the IC50 values of neuraminidase inhibitors.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.

Materials:

-

Recombinant neuraminidase enzyme (e.g., from N1 or N2 subtype)

-

Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay Buffer: 33 mM MES buffer (pH 6.5), 4 mM CaCl2

-

Stop Solution: 0.1 M glycine-NaOH (pH 10.2), 25% ethanol

-

Test compound (Oseltamivir Carboxylate) serially diluted

-

96-well black microplates

-

Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of Oseltamivir Carboxylate in Assay Buffer. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

-

Enzyme Addition: Add 25 µL of diluted test compound or control to the wells of a 96-well plate. Add 25 µL of recombinant neuraminidase solution (pre-diluted in Assay Buffer to a concentration that gives a linear signal over the reaction time).

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of pre-warmed MUNANA substrate (final concentration typically 100 µM) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Fluorescence Reading: Measure the fluorescence intensity on a fluorometer at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Normalize the data by setting the "no inhibitor" control to 100% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Conclusion

Oseltamivir is a highly potent inhibitor of influenza A and B neuraminidases, acting at a critical step in the viral life cycle to prevent the release of new virions. Its exceptional selectivity for viral enzymes over human homologs underscores its clinical utility and safety. The standardized fluorometric assays provide a robust and reproducible method for quantifying its inhibitory activity and for screening new chemical entities targeting the same enzyme.

Pharmacological Profile of a Novel Neuraminidase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuraminidase inhibitors are a cornerstone in the management of influenza virus infections, effectively halting viral propagation by targeting the viral neuraminidase enzyme. This technical guide provides a comprehensive pharmacological profile of Neuraminidase-IN-9, a novel 1,2,3-triazole oseltamivir derivative.[1] By competitively inhibiting the neuraminidase enzyme, this compound prevents the cleavage of sialic acid residues, leading to the aggregation of newly formed virions on the host cell surface and subsequent cessation of viral spread.[1] This document details the quantitative inhibitory potency, experimental methodologies for its characterization, and the underlying signaling pathways.

Introduction to Neuraminidase Inhibition

Influenza viruses, enveloped RNA viruses belonging to the Orthomyxoviridae family, are major causative agents of seasonal epidemics and occasional pandemics.[2] Two primary glycoproteins on the viral surface, hemagglutinin (HA) and neuraminidase (NA), are critical for the viral life cycle. While HA facilitates viral entry by binding to sialic acid receptors on host cells, NA is essential for the release of progeny virions from infected cells. By cleaving terminal sialic acid residues from host cell and viral glycoproteins, NA prevents the aggregation of newly synthesized virions and facilitates their dissemination.

Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid, thereby competitively binding to its active site and blocking its enzymatic function. This mode of action effectively traps the newly formed virus particles on the cell surface, preventing their release and subsequent infection of other cells.

Quantitative Data Summary: Inhibitory Potency of Neuraminidase-IN-9

The inhibitory efficacy of Neuraminidase-IN-9 has been determined against various influenza A virus subtypes through enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce neuraminidase activity by 50%, are summarized in the table below.

| Influenza A Subtype | IC50 (µM) |

| H5N1 | 0.12 |

| H5N2 | 0.049 |

| H5N6 | 0.16 |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Neuraminidase-IN-9 is the competitive inhibition of the viral neuraminidase enzyme. Upon budding from the host cell, newly formed influenza virions remain tethered to the cell surface through the interaction of HA with sialic acid receptors. Neuraminidase cleaves these sialic acid residues, enabling the release of the progeny virus. Neuraminidase-IN-9 binds to the active site of the neuraminidase enzyme, preventing this cleavage and thus halting the spread of the virus.

While the direct target of Neuraminidase-IN-9 is a viral enzyme, influenza virus infection itself profoundly impacts host cell signaling pathways to facilitate its replication. These pathways include the NF-κB, PI3K/Akt, and MAPK signaling cascades. Although neuraminidase inhibitors do not directly target these pathways, their action in preventing viral spread indirectly mitigates the downstream effects of viral-induced cellular dysregulation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of neuraminidase inhibitors like Neuraminidase-IN-9.

In Vitro Neuraminidase Inhibition Assay

This fluorescence-based assay is a standard method to determine the IC50 value of a neuraminidase inhibitor.

Materials:

-

Recombinant influenza virus neuraminidase

-

Neuraminidase-IN-9

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Protocol:

-

Compound Dilution: Prepare a stock solution of Neuraminidase-IN-9 in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of test concentrations.

-

Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a concentration that yields a linear fluorescent signal during the reaction time.

-

Assay Setup: In a 96-well plate, add 25 µL of each Neuraminidase-IN-9 dilution to triplicate wells. Add 25 µL of Assay Buffer to control wells (no inhibitor). Add 25 µL of the diluted neuraminidase solution to all wells.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction: Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer. Add 50 µL of the MUNANA working solution to all wells to initiate the reaction. Incubate at 37°C for 60 minutes.

-

Reaction Termination: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction and enhance the fluorescent signal.

-

Fluorescence Measurement: Read the plate on a fluorometer at the specified excitation and emission wavelengths.

-

Data Analysis: Correct for background fluorescence by subtracting the average reading of blank wells (no enzyme). Calculate the percentage of inhibition for each concentration of Neuraminidase-IN-9 relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay

This assay evaluates the efficacy of Neuraminidase-IN-9 in inhibiting viral replication within a cellular context.

Materials:

-

Susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

-

Influenza virus stock

-

Neuraminidase-IN-9

-

Cell culture medium (e.g., DMEM)

-

TPCK-treated trypsin

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom, white-walled plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed MDCK cells into 96-well plates and culture until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of Neuraminidase-IN-9 in serum-free cell culture medium.

-

Infection and Treatment:

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Add 100 µL of the diluted Neuraminidase-IN-9 to the appropriate wells. Include a no-drug control.

-

Infect the cells with influenza virus at a low multiplicity of infection (MOI) in the presence of TPCK-treated trypsin. Include a no-virus control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.

-

Cell Viability Assessment:

-

After the incubation period, remove the medium from the wells.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of Neuraminidase-IN-9 relative to the no-virus control.

-

Determine the 50% effective concentration (EC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Safety and Efficacy

While specific clinical safety and efficacy data for Neuraminidase-IN-9 are not available, the class of neuraminidase inhibitors has a well-established safety profile. Meta-analyses of randomized controlled trials have shown that neuraminidase inhibitors are effective in reducing the duration of influenza symptoms and the incidence of complications. They are generally well-tolerated, with the most common adverse effects being mild and transient. Further preclinical and clinical studies would be required to establish the specific safety and efficacy profile of Neuraminidase-IN-9.

Conclusion

Neuraminidase-IN-9 demonstrates potent in vitro inhibitory activity against multiple influenza A subtypes. Its mechanism of action as a competitive inhibitor of neuraminidase is consistent with a well-validated antiviral strategy. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this and other novel neuraminidase inhibitors. The favorable preclinical data for compounds like Neuraminidase-IN-9 underscore the continuing potential for the development of new and improved anti-influenza therapeutics.

References

Neuraminidase-IN-5 enzyme kinetics and inhibition constant (Ki)

An In-Depth Technical Guide on the Enzyme Kinetics and Inhibition of Neuraminidase-IN-5

Introduction

Neuraminidase (NA), a key glycoprotein on the surface of the influenza virus, is a critical enzyme for viral replication and propagation.[1][2] It facilitates the release of newly formed virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoconjugates.[3][4][5] This function makes neuraminidase a prime target for antiviral drug development. This compound is a potent, dihydrofurocoumarin-based inhibitor of this enzyme. This technical guide provides a comprehensive overview of the available inhibitory data for this compound, detailed experimental protocols for its characterization, and a description of its mechanism of action.

Quantitative Inhibitory Data

Specific enzyme kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) for this compound are not publicly available. The primary measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

The relationship between IC50 and Ki can be complex, often described by the Cheng-Prusoff equation, which requires knowledge of the substrate concentration used in the assay and the type of inhibition (e.g., competitive, non-competitive). Without this information, a precise Ki value cannot be derived.

The known IC50 value for this compound is summarized below.

| Compound | Parameter | Value | Source |

| This compound | IC50 | 0.02 µM |

Mechanism of Action

The influenza virus life cycle involves several stages: attachment, entry, replication, assembly, and release. The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface, initiating infection. After replication, new virions assemble and bud from the host cell membrane but remain tethered to the surface via HA-sialic acid interactions.

Neuraminidase's essential role is to cleave these sialic acid residues, releasing the progeny virus and allowing it to infect neighboring cells. Neuraminidase inhibitors, including this compound, function by binding to the active site of the enzyme. This binding event prevents the enzyme from cleaving sialic acid, thus trapping the new virions on the surface of the infected cell and halting the spread of the infection.

Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Protocols

The following is a detailed protocol for a fluorescence-based in vitro neuraminidase inhibition assay, a standard method for determining the IC50 and inhibition kinetics of compounds like this compound. This method utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).

Materials and Reagents

-

Enzyme: Recombinant influenza virus neuraminidase

-

Substrate: MUNANA (2.5 mM stock solution in dH₂O)

-

Inhibitor: this compound (stock solution in a suitable solvent like DMSO)

-

Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

-

Stop Solution: 0.14 M NaOH in 83% ethanol or another suitable solution to terminate the reaction.

-

Instrumentation: Fluorometer (Excitation: ~355-360 nm, Emission: ~450-460 nm)

-

Labware: 96-well black, flat-bottom microplates

Experimental Workflow Diagram

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Detailed Procedure

-

Prepare this compound Dilutions: Create a serial dilution series of this compound in Assay Buffer from the stock solution. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 0.01 nM to 10 µM). Include a control with buffer only (no inhibitor).

-

Prepare Enzyme Solution: Dilute the recombinant neuraminidase enzyme in Assay Buffer to a working concentration. This concentration should be predetermined to yield a linear reaction rate for at least 60 minutes.

-

Assay Setup: In a 96-well black microplate, add the reagents in triplicate for each condition:

-

Add 25 µL of each this compound dilution to the appropriate wells.

-

Add 25 µL of Assay Buffer to the "no inhibitor" control wells.

-

Add 25 µL of the diluted neuraminidase solution to all wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction:

-

Prepare a working solution of MUNANA substrate (e.g., 100 µM) by diluting the stock in Assay Buffer.

-

To initiate the reaction, add 50 µL of the MUNANA working solution to all wells.

-

Incubate the plate at 37°C for 60 minutes, ensuring it is protected from light.

-

-

Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.

-

Fluorescence Measurement: Read the fluorescence of each well using a fluorometer set to an excitation wavelength of approximately 355 nm and an emission wavelength of 460 nm.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence reading from blank wells (containing all reagents except the enzyme) from all other readings.

-

Calculate Percent Inhibition: Determine the percentage of neuraminidase inhibition for each concentration of this compound relative to the "no inhibitor" control (which represents 100% activity).

-

Percent Inhibition = 100 x (1 - [Fluorescence of Test Well / Fluorescence of 100% Activity Control])

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Determination of Inhibition Constant (Ki)

To determine the Ki value, the assay must be performed under steady-state conditions where the reaction velocity is linear with time. The experiment is repeated with multiple fixed concentrations of the inhibitor (this compound) while varying the concentration of the substrate (MUNANA). The data can then be plotted using methods such as Lineweaver-Burk or Dixon plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the Ki value. A theoretical Ki can also be calculated using computational methods.

References

- 1. Neuraminidase - Wikipedia [en.wikipedia.org]

- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Structural Biology of a Neuraminidase-Inhibitor Complex: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "Neuraminidase-IN-5" did not yield publicly available data. Therefore, this guide utilizes a representative, well-characterized five-membered ring pyrrolidine-based neuraminidase inhibitor, referred to as Compound 1 in Biochemistry, 2000, 39 (29), pp 8564–8571, as a proxy to provide a comprehensive overview of the structural biology, experimental protocols, and data presentation relevant to this class of antiviral agents.

Introduction

Influenza virus neuraminidase (NA) is a critical glycoprotein on the viral envelope that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues.[1][2][3] This essential role in viral propagation makes neuraminidase a prime target for antiviral drug development.[2][4] Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid, and bind to the active site, thereby preventing the release of new viral particles and halting the spread of infection.

This technical guide provides an in-depth look at the structural biology of a neuraminidase enzyme in complex with a five-membered ring pyrrolidine-based inhibitor (herein referred to as the proxy compound). It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and visual representations of key processes.

Data Presentation

The binding affinity and inhibitory activity of neuraminidase inhibitors are quantified using various parameters. The following table summarizes the available quantitative data for the proxy five-membered ring pyrrolidine-based inhibitor, Compound 1 .

| Parameter | Value | Virus Strain | Reference |

| Ki | 58 μM | Influenza A/Tokyo/67 |

Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity. A smaller Ki value indicates a stronger binding affinity.

Experimental Protocols

The determination of the three-dimensional structure of the neuraminidase-inhibitor complex and the quantification of its inhibitory activity involve several key experimental techniques.

Neuraminidase Inhibition Assay (Fluorometric Method)

This assay is used to determine the inhibitory potency of a compound against neuraminidase enzymatic activity. A common method utilizes the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA).

Principle: Neuraminidase cleaves the non-fluorescent MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in fluorescence. The 50% inhibitory concentration (IC50) or the inhibition constant (Ki) can be determined by measuring the fluorescence at various inhibitor concentrations.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the inhibitor stock solution in an appropriate assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2) to achieve a range of final assay concentrations (e.g., 0.01 nM to 10,000 nM).

-

Dilute the neuraminidase enzyme from a known influenza virus strain in the assay buffer to a working concentration that produces a linear fluorescent signal over the incubation period.

-

Prepare a solution of the MUNANA substrate (e.g., 100-200 μM) in the assay buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add equal volumes of the serially diluted inhibitor solutions and the diluted neuraminidase enzyme. Include control wells with buffer instead of inhibitor (for 100% enzyme activity) and a known potent inhibitor as a positive control.

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.

-

Incubate the plate at 37°C for 1-2 hours, with shaking.

-

Stop the reaction by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence in a microplate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

-

X-ray Crystallography of the Neuraminidase-Inhibitor Complex

X-ray crystallography is a powerful technique to determine the three-dimensional atomic structure of a protein-ligand complex.

Principle: A purified and crystallized sample of the neuraminidase-inhibitor complex is exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic model is built and refined.

Detailed Protocol (General Steps):

-

Protein Expression and Purification:

-

Express the neuraminidase protein, typically the soluble head domain, using a suitable expression system (e.g., baculovirus in insect cells).

-

Purify the protein to homogeneity using chromatographic techniques such as affinity chromatography and size-exclusion chromatography.

-

-

Crystallization:

-

Screen for crystallization conditions using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

To obtain the complex structure, the inhibitor can be co-crystallized with the protein or soaked into pre-formed crystals of the apo-protein.

-

-

Data Collection:

-

Mount a single, high-quality crystal and cool it in a cryo-stream (typically liquid nitrogen) to minimize radiation damage.

-

Collect X-ray diffraction data using a synchrotron radiation source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using molecular replacement, using a known structure of a homologous neuraminidase as a search model.

-

Build the atomic model of the neuraminidase-inhibitor complex into the electron density map using software like COOT.

-

Refine the model using software packages like REFMAC5 or PHENIX to improve the fit to the experimental data and to ensure good stereochemistry.

-

Validate the final structure using tools like PROCHECK to assess its quality.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key interactions in the structural and functional analysis of the neuraminidase-inhibitor complex.

Caption: Experimental workflow for the structural and functional characterization of a neuraminidase-inhibitor complex.

Caption: Logical pathway of neuraminidase inhibition by a competitive inhibitor.

References

- 1. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

Preliminary In Vitro Evaluation of Neuraminidase-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Neuraminidase-IN-5 (also referred to as NC-5), a novel benzoic acid derivative with antiviral activity against influenza A virus. This document summarizes the available quantitative data on its efficacy and cytotoxicity, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. This compound has demonstrated inhibitory effects against both wild-type and oseltamivir-resistant influenza strains, suggesting its potential as a promising candidate for further antiviral drug development.

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of new antiviral therapeutics to combat seasonal epidemics and potential pandemics. A primary target for anti-influenza drug design is the viral neuraminidase (NA), a surface glycoprotein essential for the release of progeny virions from infected host cells.[1][2] Neuraminidase inhibitors act by blocking the active site of this enzyme, preventing viral propagation.[3]

This compound (NC-5) is a newly synthesized benzoic acid derivative, identified as 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino) benzoic acid.[1][4] In vitro studies have demonstrated its potential as an inhibitor of influenza A virus, including strains resistant to the widely used neuraminidase inhibitor, oseltamivir. This guide consolidates the currently available data on the in vitro characterization of this compound.

Quantitative Data Summary

The antiviral and cytotoxic properties of this compound have been assessed using cell-based assays. The following tables summarize the key quantitative findings.

Table 1: Antiviral Efficacy of this compound

| Virus Strain | Assay Type | Endpoint | Value (μM) |

| Influenza A/FM/1/47 (H1N1) | Cytopathic Effect (CPE) Reduction | EC50 | 33.6 |

| Influenza A/FM/1/47-H275Y (H1N1, Oseltamivir-resistant) | Cytopathic Effect (CPE) Reduction | EC50 | 32.8 |

| Influenza A/Beijing/32/92 (H3N2) | Cytopathic Effect (CPE) Reduction | EC50 | > 160 |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Value (μM) |

| Madin-Darby Canine Kidney (MDCK) | Not specified in source | CC50 | > 640 |

Table 3: Neuraminidase Inhibition Data for this compound

| Neuraminidase Source | Assay Type | Endpoint | Value (μM) |

| Influenza A/FM/1/47 (H1N1) | Enzymatic Assay | IC50 | > 480 |

| Influenza A/FM/1/47-H275Y (H1N1, Oseltamivir-resistant) | Enzymatic Assay | IC50 | > 480 |

| Influenza A/Beijing/32/92 (H3N2) | Enzymatic Assay | IC50 | > 480 |

| CHO-expressed H5N1 NA | Enzymatic Assay | IC50 | > 480 |

| CHO-expressed H7N9 NA | Enzymatic Assay | IC50 | > 480 |

| CHO-expressed H7N9-R294K NA (Oseltamivir-resistant) | Enzymatic Assay | IC50 | > 480 |

Note: The available data indicates that the IC50 values are above 480 μM. Specific IC50 values from enzymatic assays and data on inhibition kinetics (e.g., Ki) are not publicly available at this time.

Mechanism of Action

This compound is believed to exert its antiviral effects through a multi-faceted mechanism. The primary proposed mechanism is the inhibition of viral neuraminidase activity, which is crucial for the release of newly synthesized virus particles from the host cell. By blocking neuraminidase, this compound is thought to cause viral progeny to remain tethered to the host cell surface, thus preventing the spread of infection.

Additionally, studies have indicated that this compound may also interfere with the late stages of viral biosynthesis by suppressing the expression levels of viral nucleoprotein (NP) and matrix protein 1 (M1).

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to evaluate this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of an antiviral compound that is effective in protecting host cells from virus-induced cell death.

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Protocol:

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well microplates and cultured until a confluent monolayer is formed.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

-

Treatment and Infection: The cell culture medium is removed, and the diluted compound is added to the respective wells. The cells are then infected with a standardized amount of influenza A virus. Control wells include virus-only (no compound) and cell-only (no virus, no compound).

-

Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 48-72 hours).

-

Quantification of Cell Viability: The extent of cytopathic effect is quantified by measuring cell viability. This is commonly done using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Neuraminidase (NA) Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.

Caption: Workflow for the Neuraminidase (NA) Inhibition Assay.

Protocol:

-

Reagent Preparation:

-